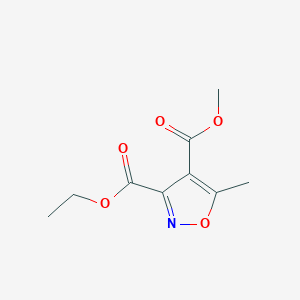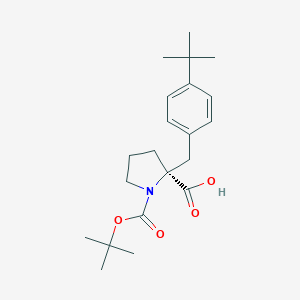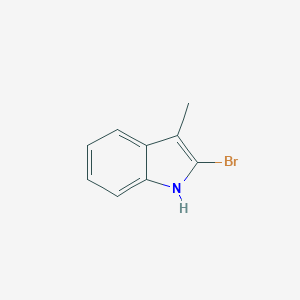
2-bromo-3-methyl-1H-indole
Vue d'ensemble
Description
2-bromo-3-methyl-1H-indole is a chemical compound with the molecular formula C9H8BrN . It has a molecular weight of 210.07 .
Synthesis Analysis
The synthesis of indole derivatives, including 2-bromo-3-methyl-1H-indole, has been a subject of interest in recent research . One method involves a Fischer indolisation–N-alkylation sequence . Another approach uses a palladium-catalyzed intramolecular oxidative coupling .Molecular Structure Analysis
The molecular structure of 2-bromo-3-methyl-1H-indole consists of a benzene ring fused with a pyrrole ring, which is a characteristic structure of indoles . The bromine atom is attached to the second carbon atom, and a methyl group is attached to the third carbon atom in the indole ring .Chemical Reactions Analysis
Indole derivatives, including 2-bromo-3-methyl-1H-indole, can undergo various chemical reactions. For instance, a one-pot, three-component Fischer indolisation–N-alkylation process can be used for the rapid synthesis of 1,2,3-trisubstituted indoles .Physical And Chemical Properties Analysis
2-bromo-3-methyl-1H-indole is a solid substance . It has a molecular weight of 210.07 .Applications De Recherche Scientifique
Selective Lithiation and Substitution
2-bromo-3-methyl-1H-indole is used as a precursor in chemical synthesis. For instance, 2,3-dibromo-1-methylindole, a derivative, undergoes monolithiation and subsequent trapping with various electrophiles, leading to the synthesis of 3-bromo-2-substituted indoles and 2,3-disubstituted indoles. These reactions involve bromine-lithium exchange reactions, demonstrating the compound's utility in complex organic syntheses (Liu & Gribble, 2002).
Rearrangements and Synthesis of Tryptamines
The compound is also involved in amine-induced rearrangements, serving as a precursor for the synthesis of α-substituted indole-3-acetamides, β-substituted tryptamines, α-substituted indole-3-acetic acids, and indole β-aminoketones. These rearrangements occur through a pseudo-Favorskii mechanism, highlighting its role in the synthesis of complex organic molecules (Sanchez & Parcell, 1990).
Synthesis of Gamma-Carbolines and Heteropolycycles
2-bromo-1H-indole-3-carboxaldehydes, structurally similar to 2-bromo-3-methyl-1H-indole, are used in the palladium-catalyzed intramolecular annulation of alkynes to produce gamma-carboline derivatives and various heteropolycycles. This process underscores its importance in heterocyclic chemistry, contributing to the synthesis of compounds with potential pharmaceutical relevance (Zhang & Larock, 2003).
Photophysical Studies and Fluorescent Probe Development
Indole derivatives synthesized from β-brominated dehydroamino acids, akin to 2-bromo-3-methyl-1H-indole, show promising photophysical properties. These compounds exhibit high fluorescence quantum yields and solvent sensitivity in their fluorescence emission, making them suitable candidates for fluorescent probes. This application is especially relevant in fields like bioimaging and molecular diagnostics (Pereira et al., 2010).
Safety and Hazards
2-bromo-3-methyl-1H-indole is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .
Orientations Futures
While specific future directions for 2-bromo-3-methyl-1H-indole are not mentioned in the retrieved papers, indole derivatives have diverse biological activities and immense potential to be explored for new therapeutic possibilities . They are considered significant in drug discovery and found in many pharmacologically active compounds .
Propriétés
IUPAC Name |
2-bromo-3-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUHHOFMRNZTNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-3-methyl-1H-indole | |
CAS RN |
1484-28-2 | |
| Record name | 2-Bromo-3-methyl-1h-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




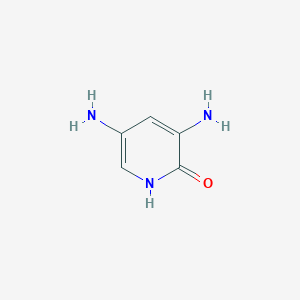
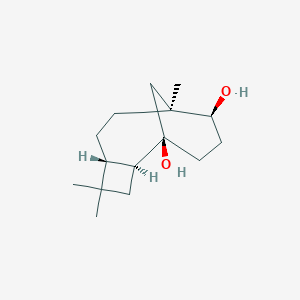

![7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B174615.png)
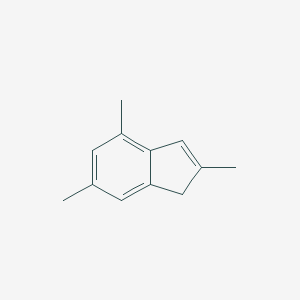
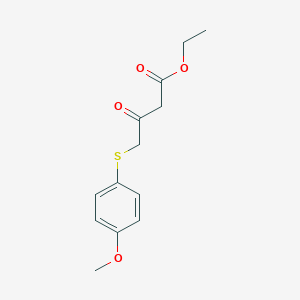
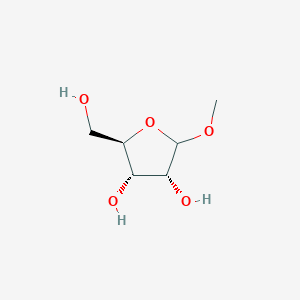
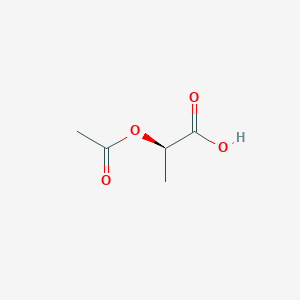
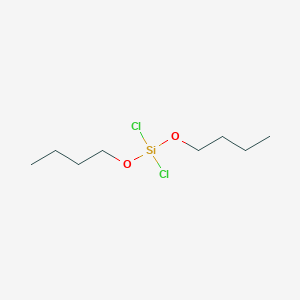
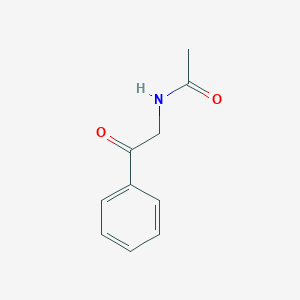
![(2R)-2-[(2-azaniumylacetyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B174631.png)
